molecular formula C11H12F2O2S B14064415 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14064415
M. Wt: 246.28 g/mol
InChI Key: WHUWZOFLVWWZFS-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2S It is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with methylthiomethyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The propanone moiety may also play a role in its reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one: Similar structure but with different positional isomers.

    1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one: Another positional isomer with distinct properties.

Uniqueness

1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring. This unique arrangement can lead to different chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-5-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-10(14)7-4-8(15-11(12)13)6-9(5-7)16-2/h4-6,11H,3H2,1-2H3

InChI Key

WHUWZOFLVWWZFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)SC)OC(F)F

Origin of Product

United States

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